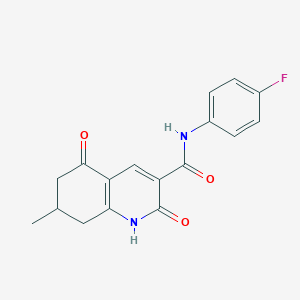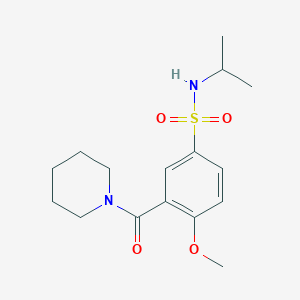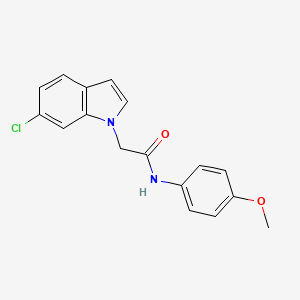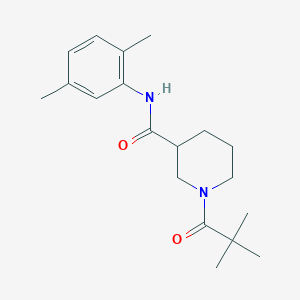
N-(4-fluorophenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
Vue d'ensemble
Description
N-(4-fluorophenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is a useful research compound. Its molecular formula is C17H15FN2O3 and its molecular weight is 314.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.10667051 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of N-(4-fluorophenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is Succinate Dehydrogenase (SDH) . SDH is an enzyme complex that plays a critical role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate. It is also involved in the electron transport chain, where it participates in the transfer of electrons to ubiquinone .
Mode of Action
This compound acts as an inhibitor of SDH . It binds to the ubiquinone-binding region of SDH, primarily through hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide-π stacking, and F-N and F-H interactions . This binding inhibits the enzymatic activity of SDH, disrupting the normal function of the citric acid cycle and the electron transport chain .
Biochemical Pathways
The inhibition of SDH affects the citric acid cycle and the electron transport chain, two crucial biochemical pathways in cellular respiration . The disruption of these pathways can lead to a decrease in ATP production, affecting the energy metabolism of the cell . Additionally, the inhibition of SDH can lead to an increase in the intracellular reactive oxygen species level and mitochondrial membrane potential .
Result of Action
The inhibition of SDH by this compound leads to changes in the structure of mycelia and cell membrane . This can result in cellular dysfunction and death . The compound’s action also leads to an increase in the intracellular reactive oxygen species level and mitochondrial membrane potential, which can further contribute to cellular damage .
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-7-methyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-9-6-14-12(15(21)7-9)8-13(17(23)20-14)16(22)19-11-4-2-10(18)3-5-11/h2-5,8-9H,6-7H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSRHNYHKCLXDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C(=O)N2)C(=O)NC3=CC=C(C=C3)F)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B4509825.png)


![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclopentylacetamide](/img/structure/B4509838.png)

![2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4509843.png)
![N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B4509847.png)

![N-(1H-indol-5-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide](/img/structure/B4509872.png)
![1-(PYRIDIN-2-YL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE](/img/structure/B4509874.png)
![1-methyl-5-oxo-2-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B4509881.png)
![1-[(5-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B4509891.png)

![2-[(2,4-dimethylphenoxy)methyl]-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B4509916.png)
